molecular formula C8H7NO4 B595489 3-Formamido-4-hydroxybenzoic acid CAS No. 15026-75-2

3-Formamido-4-hydroxybenzoic acid

Cat. No.: B595489
CAS No.: 15026-75-2
M. Wt: 181.147
InChI Key: OGVQNMUUNMMAMS-UHFFFAOYSA-N
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Description

3-Formamido-4-hydroxybenzoic acid is an organic compound with the molecular formula C8H7NO4 It is a derivative of hydroxybenzoic acid, characterized by the presence of a formamido group (-NHCHO) at the 3-position and a hydroxyl group (-OH) at the 4-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formamido-4-hydroxybenzoic acid typically involves the reaction of 4-amino-3-hydroxybenzoic acid with formic acid. The general procedure includes dissolving 4-amino-3-hydroxybenzoic acid in formic acid and water, followed by heating the solution at 70°C overnight. After cooling, the reaction mixture is concentrated under reduced pressure, and the residue is dissolved in water and neutralized with aqueous sodium bicarbonate solution. The product is then purified by column chromatography using a dichloromethane:methanol (5:1) solvent system .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Formamido-4-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The formamido group can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl group can yield 3-formamido-4-benzoquinone.

    Reduction: Reduction of the formamido group can produce 3-amino-4-hydroxybenzoic acid.

    Substitution: Nitration can yield 3-formamido-4-hydroxy-2-nitrobenzoic acid.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Formamido-4-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can participate in hydrogen bonding and other interactions, while the hydroxyl group can undergo oxidation-reduction reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: Contains a hydroxyl group at the 2-position and a carboxyl group at the 1-position.

    p-Hydroxybenzoic Acid: Contains a hydroxyl group at the 4-position and a carboxyl group at the 1-position.

    Protocatechuic Acid: Contains hydroxyl groups at the 3- and 4-positions and a carboxyl group at the 1-position.

    Gentisic Acid: Contains hydroxyl groups at the 2- and 5-positions and a carboxyl group at the 1-position.

Uniqueness

3-Formamido-4-hydroxybenzoic acid is unique due to the presence of both a formamido group and a hydroxyl group on the benzene ring.

Properties

IUPAC Name

3-formamido-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-4-9-6-3-5(8(12)13)1-2-7(6)11/h1-4,11H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVQNMUUNMMAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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